![molecular formula C18H27NO4S B5513236 (3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5513236.png)
(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This section outlines the context and significance of studying compounds like "(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol," focusing on their relevance in medicinal chemistry and material science.
Synthesis Analysis
Research describes various methods for synthesizing piperidine derivatives, including asymmetric synthesis techniques and modifications to enhance biological properties (Harini et al., 2014). For example, asymmetric synthesis of related compounds provides insight into the stereochemical aspects critical for the activity of such molecules (Shetty & Nelson, 1988).
Molecular Structure Analysis
Studies on the crystal structure and molecular geometry of related compounds, such as benzoyl and methoxyphenyl derivatives, offer a basis for understanding the molecular structure of "(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" (Zhao et al., 2010).
Chemical Reactions and PropertiesResearch on the reactions of piperidine derivatives with various reagents and under different conditions reveals the chemical reactivity and potential transformations of these molecules (Malinka et al., 2004). This information aids in understanding the chemical behavior of "(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol."
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and stability, are critical for determining their applicability in various fields. For instance, the solubility and stability of certain piperidine derivatives in different solvents have been documented, providing a framework for predicting the physical properties of the compound (Casy & Jeffery, 1972).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, potential for forming derivatives, and interactions with biological molecules, are essential for understanding the utility and safety of these compounds. Research on the synthesis and reactivity of similar molecules contributes to a comprehensive understanding of their chemical properties (Sarhan et al., 2017).
Scientific Research Applications
Chemical Structure and Biological Affinity
Research into the chemical structure and its relationship with biological affinity has been a significant area of investigation. Studies have shown that variations in the chemical structure of compounds, such as phenylacetyl, diphenylacetyl, and benziloyl esters combined with piperidin-4-ols, can dramatically influence their affinity for biological receptors. For example, modifications in the chemical structure have resulted in compounds with very high affinity for postganglionic acetylcholine receptors, suggesting potential applications in developing drugs targeting the nervous system (Abramson et al., 1974).
Antioxidant and Antimicrobial Potential
The synthesis of novel piperidin-4-one oxime esters and their derivatives has demonstrated significant antioxidant and antimicrobial properties. This area of research highlights the potential for these compounds to be developed into new treatments for diseases caused by oxidative stress and microbial infections (Harini et al., 2014).
Organic Ligand Synthesis
Reactions of β-keto thioamides with α,β-unsaturated aldehydes have resulted in the synthesis of various organic ligands, demonstrating the versatility of piperidin derivatives in organic chemistry. Such compounds have applications in material science and pharmaceuticals, where specific ligand-receptor interactions are crucial (Jagodziński et al., 2003).
Stereochemistry and Drug Metabolism
The stereochemistry of diastereoisomeric piperidin-4-ols has been studied to understand their metabolic pathways better. This research is essential for the design of drugs with specific enantiomeric properties, affecting their metabolism and overall efficacy (Casy & Jeffery, 1972).
Derivatization for Analytical Applications
Developing sensitive derivatization reagents for compounds containing hydroxyl and amino groups, including piperidin derivatives, has significant implications for analytical chemistry. Such advancements enhance the detection and quantification of these compounds in complex mixtures, relevant for pharmaceutical analysis and environmental monitoring (Tsuruta & Kohashi, 1987).
properties
IUPAC Name |
[4-(2-hydroxyethylsulfanyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-14-13-19(9-7-18(14,22)8-11-23-2)17(21)15-3-5-16(6-4-15)24-12-10-20/h3-6,14,20,22H,7-13H2,1-2H3/t14-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDGWDNFSCJWIF-RDTXWAMCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)C2=CC=C(C=C2)SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2=CC=C(C=C2)SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.